An In-Depth Technical Guide to 2-Cyano-N-isopropylacetamide: Synthesis, Applications, and Core Principles for Drug Development
An In-Depth Technical Guide to 2-Cyano-N-isopropylacetamide: Synthesis, Applications, and Core Principles for Drug Development
Senior Application Scientist Insight: This document provides a comprehensive technical overview of 2-Cyano-N-isopropylacetamide, identified by the CAS Number 52573-74-7 .[1][2][3][4] It is designed for researchers, medicinal chemists, and process development scientists. Beyond a simple recitation of facts, this guide delves into the causality of its synthetic pathways, its strategic utility in modern drug discovery, and the essential safety protocols that ensure its effective and responsible application in a laboratory setting. We will explore not just the "what" but the "why," grounding our discussion in established chemical principles and field-proven methodologies.
Core Compound Identification and Physicochemical Profile
2-Cyano-N-isopropylacetamide is a member of the cyanoacetamide family of compounds. These molecules are characterized by a nitrile group and an amide functional group, making them versatile building blocks in organic synthesis. The presence of the N-isopropyl group modifies the compound's steric and electronic properties, influencing its reactivity and the characteristics of its downstream derivatives. Its utility is primarily as a synthetic intermediate for creating more complex molecules, particularly heterocyclic systems of interest in medicinal chemistry.[5][6]
Data Presentation: Core Physicochemical Properties
The fundamental physical and chemical properties of 2-Cyano-N-isopropylacetamide are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source |
| CAS Number | 52573-74-7 | [1][2][3] |
| Molecular Formula | C₆H₁₀N₂O | [2][3] |
| Molecular Weight | 126.16 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 62°C | [2][3] |
| Boiling Point | 307.0 ± 25.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| LogP | -0.69 | [2] |
| Flash Point | 139.5 ± 23.2 °C | [2] |
Synthesis and Mechanistic Considerations
The synthesis of N-substituted cyanoacetamides is a well-established area of organic chemistry.[5] The most direct and common approach involves the aminolysis of a cyanoacetic acid ester, such as ethyl cyanoacetate, with the corresponding amine—in this case, isopropylamine.
Causality in Synthetic Protocol:
The reaction hinges on the nucleophilic attack of the isopropylamine's nitrogen atom on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating ethanol to yield the desired amide. The choice of an ester (like ethyl cyanoacetate) over cyanoacetic acid itself is often strategic; esters are typically more reactive towards amines under neutral or slightly basic conditions and avoid the acid-base neutralization that would occur with the free acid, which would render the amine non-nucleophilic. While other methods exist, such as using coupling agents with cyanoacetic acid, the ester aminolysis route is often favored for its simplicity and atom economy.[7]
Experimental Protocol: Synthesis of 2-Cyano-N-isopropylacetamide
This protocol is a representative procedure based on established methods for cyanoacetamide synthesis.[7]
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Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and a suitable solvent such as ethanol (2-3 mL per gram of ester).
-
Amine Addition: While stirring at room temperature, slowly add isopropylamine (1.1-1.2 eq) to the solution. The reaction is often exothermic; addition should be controlled to maintain a moderate temperature.
-
Reaction Execution: After the initial exotherm subsides, heat the reaction mixture to a gentle reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ester. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Cool the resulting concentrated solution or oil in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
-
Purification: Wash the crude product with a small amount of cold ethanol or a non-polar solvent like hexane to remove residual impurities. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene). Dry the final product under vacuum.
Mandatory Visualization: Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-cyano-N-isopropylacetamide.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-cyano-N-isopropylacetamide for drug development professionals lies in its role as a versatile synthetic precursor. The activated methylene group (the -CH₂- between the cyano and carbonyl groups) is particularly reactive and serves as a key handle for carbon-carbon bond formation.
3.1 Keystone in Heterocyclic Synthesis
Cyanoacetamide derivatives are foundational reagents in multicomponent reactions for building complex heterocyclic scaffolds.[5] For instance, they are widely used in reactions like the Gewald reaction to produce substituted thiophenes or in condensations with carbonyl compounds to form a variety of pyridines and pyrimidines. These heterocyclic cores are prevalent in a vast number of approved drugs, making intermediates like 2-cyano-N-isopropylacetamide highly valuable. The N-isopropyl group can provide desirable lipophilicity and metabolic stability to the final drug candidate.
3.2 Knoevenagel Condensation and Bioactive Derivatives
The activated methylene group readily participates in Knoevenagel condensations with aldehydes and ketones.[8] This reaction creates α,β-unsaturated cyanoacetamide derivatives, a class of compounds that has demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9] The resulting Michael acceptor system in these products can covalently interact with biological nucleophiles, such as cysteine residues in enzymes, which is a common mechanism of action for many targeted therapies.[9]
Mandatory Visualization: Role as a Synthetic Precursor
Caption: Synthetic utility of 2-cyano-N-isopropylacetamide as a precursor.
Environmental, Health, and Safety (EHS) Protocol
As with any laboratory chemical, a thorough understanding of the associated hazards is paramount. 2-Cyano-N-isopropylacetamide is classified as hazardous.
Trustworthiness Through Self-Validating Systems: A robust safety protocol is a self-validating one. This means having engineering controls (fume hood), personal protective equipment (PPE), and emergency procedures established before handling the compound. The information below is derived from globally harmonized system (GHS) classifications and should be supplemented with a review of the full Safety Data Sheet (SDS) from your supplier.[10][11]
Data Presentation: GHS Hazard and Precautionary Statements
| Hazard Class | GHS Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[10][11] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[3][11] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3][11] |
| Skin Irritation | H315 | Causes skin irritation.[10][11] |
| Eye Irritation | H319 | Causes serious eye irritation.[10][11] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[10] |
Mandatory Handling and Emergency Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles with side shields.[10][11]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10][12]
-
First Aid (Eyes): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][12]
-
First Aid (Skin): IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[10][12]
-
First Aid (Ingestion): IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[10][12]
-
First Aid (Inhalation): IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10][12]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
2-Cyano-N-isopropylacetamide (CAS: 52573-74-7) is more than a simple chemical reagent; it is a strategic asset in the synthesis-driven fields of drug discovery and materials science. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the versatile reactivity of its activated methylene group make it an indispensable tool for medicinal chemists. By understanding the principles behind its synthesis and application, and by adhering to rigorous safety protocols, researchers can effectively leverage this compound to construct novel molecular architectures with significant therapeutic potential.
References
- Title: 2-Cyano-N-isopropylacetamide 52573-74-7 CAS NO.
- Title: 2-Cyano-N-isopropylacetamide | CAS#:52573-74-7 Source: Chemsrc URL
- Title: SAFETY DATA SHEET Source: Fisher Scientific URL
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Title: Synthesis, and synthetic applications of cyanoacetamides Source: ResearchGate URL: [Link]
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Title: N1-ISOPROPYL-2-CYANOACETAMIDE CAS#: 52573-74-7 Source: ChemWhat URL: [Link]
- Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL
- Title: SAFETY DATA SHEET Source: TCI Chemicals URL
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Title: cyanoacetamide Source: Organic Syntheses Procedure URL: [Link]
- Title: 2-Cyano-N-isopropylacetamide Source: MySkinRecipes URL
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Title: The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases Source: MDPI URL: [Link]
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Title: Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration Source: National Institutes of Health (NIH) URL: [Link]
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